molecular formula C18H11N3O4S B2738197 N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 477500-25-7

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2738197
CAS No.: 477500-25-7
M. Wt: 365.36
InChI Key: UWSOHDSVXKUCDL-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a nitrothiophene moiety, and a carboxamide group

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

While the specific mechanism of action for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide” is not known, benzoxazole derivatives have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and more .

Future Directions

The development of new benzoxazole derivatives is an active area of research due to their wide range of biological activities. They are being explored for their potential in treating various diseases, including infectious diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the nitrothiophene moiety and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The benzoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or thiophene rings.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide
  • N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitrothiophene moiety and a benzoxazole ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in materials science and medicinal chemistry, where specific structural attributes are crucial for function.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(15-9-10-16(26-15)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-14(13)25-18/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOHDSVXKUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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